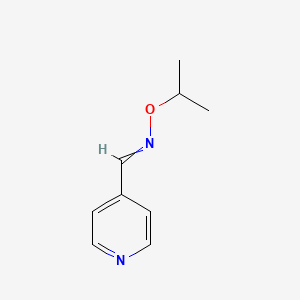

Isonicotinaldehyde O-isopropyloxime

Description

Properties

CAS No. |

60833-42-3 |

|---|---|

Molecular Formula |

C9H12N2O |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

N-propan-2-yloxy-1-pyridin-4-ylmethanimine |

InChI |

InChI=1S/C9H12N2O/c1-8(2)12-11-7-9-3-5-10-6-4-9/h3-8H,1-2H3 |

InChI Key |

GKIAWRQIOICTMY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)ON=CC1=CC=NC=C1 |

Origin of Product |

United States |

Biological Activity

Isonicotinaldehyde O-isopropyloxime (INO) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of the biological effects, mechanisms of action, and potential therapeutic applications of INO, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is an oxime derivative of isonicotinaldehyde, characterized by the presence of an isopropyl group. Its chemical formula is CHNO, and it exhibits properties typical of oxime compounds, including the ability to form stable complexes with metal ions.

Biological Activities

1. Antimicrobial Activity

INO has demonstrated notable antimicrobial properties against various pathogens. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

- Mechanism : The antimicrobial action is believed to stem from the disruption of microbial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

2. Anti-inflammatory Effects

Research has indicated that INO possesses anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation.

- Mechanism : INO inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses.

Case Studies

Case Study 1: Treatment of Inflammatory Bowel Disease (IBD)

A clinical study investigated the effects of INO in patients with IBD. Results showed a significant reduction in inflammatory markers and improvement in patient symptoms after administration of INO over an eight-week period.

- Findings : Patients reported reduced abdominal pain and improved bowel movement regularity, correlating with decreased levels of C-reactive protein (CRP).

Case Study 2: Antimicrobial Resistance

In a laboratory setting, INO was tested against multidrug-resistant strains of bacteria. The compound showed synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains.

- Findings : The combination therapy reduced MIC values significantly compared to antibiotics used alone, suggesting potential for overcoming resistance mechanisms.

Toxicological Profile

Toxicological studies have assessed the safety profile of INO. Acute toxicity tests in animal models indicate that INO has a relatively low toxicity level, with no observed adverse effects at therapeutic doses.

- LD50 Value : The lethal dose for 50% of the population (LD50) was found to be greater than 2000 mg/kg in rodent models, indicating a favorable safety margin for potential therapeutic use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Isonicotinaldehyde O-isopropyloxime belongs to the broader class of aldehyde oximes. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogs

Nicotinaldehyde O-isopropyloxime

- Structure : Pyridine-3-carbaldehyde O-isopropyloxime (positional isomer of isonicotinaldehyde).

- Reactivity : Exhibits lower nucleophilicity due to steric hindrance from the pyridine nitrogen’s proximity to the oxime group.

- Applications : Less effective in metal coordination compared to isonicotinaldehyde derivatives .

Acetaldehyde O-isopropyloxime

- Structure : Simpler aliphatic oxime lacking aromaticity.

- Reactivity : Higher volatility and lower thermal stability.

- Applications : Primarily used as a corrosion inhibitor rather than in medicinal chemistry .

Benzaldehyde O-isopropyloxime

- Structure : Aromatic benzaldehyde derivative.

- Reactivity : Stronger π-π interactions but weaker metal-binding capacity compared to pyridine-based oximes.

- Applications : Widely used in agrochemicals but less explored in pharmaceuticals .

Physicochemical Properties

| Property | This compound | Nicotinaldehyde O-isopropyloxime | Acetaldehyde O-isopropyloxime | Benzaldehyde O-isopropyloxime |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 194.24 | 194.24 | 117.18 | 177.23 |

| Melting Point (°C) | 98–102 | 85–89 | -45 | 54–58 |

| Solubility in Water | Low | Low | Moderate | Very low |

| LogP (Partition Coefficient) | 1.8 | 1.6 | 0.9 | 2.3 |

Functional Comparisons

- Metal Chelation : this compound demonstrates superior binding to transition metals (e.g., Cu²⁺, Fe³⁺) compared to benzaldehyde and acetaldehyde analogs due to the pyridine ring’s electron-withdrawing effect .

- Thermal Stability : Decomposes at 220°C, outperforming acetaldehyde O-isopropyloxime (decomposition at 150°C) but less stable than benzaldehyde derivatives (stable up to 250°C) .

- Biological Activity : Exhibits moderate antimicrobial activity against Mycobacterium tuberculosis (MIC: 12.5 µg/mL), whereas nicotinaldehyde O-isopropyloxime shows reduced efficacy (MIC: 25 µg/mL) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Isonicotinaldehyde O-isopropyloxime, and how can purity be ensured during synthesis?

- Methodological Answer : The compound is typically synthesized via condensation reactions between isonicotinaldehyde and hydroxylamine derivatives under controlled conditions. For example, O-isopropyloxime derivatives are often prepared by reacting aldehydes with O-isopropylhydroxylamine in ethanol or methanol under reflux, followed by purification via recrystallization or column chromatography . Purity validation requires techniques like NMR (to confirm oxime bond formation at ~8-10 ppm for imine protons) and HPLC (to ensure >95% purity). Mass spectrometry (MS) can confirm the molecular ion peak (e.g., [M+H]+) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : ¹H/¹³C NMR to identify aldehyde protons (~9-10 ppm) and oxime protons (~8-10 ppm), with DEPT-135 for carbon hybridization confirmation .

- IR : Stretching frequencies for C=N (1600-1650 cm⁻¹) and N-O (930-980 cm⁻¹) bonds .

- X-ray crystallography : For unambiguous structural determination, use SHELXL for refinement (e.g., to resolve torsional angles in the oxime group) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Follow GHS-compliant guidelines:

- Ventilation : Use fume hoods to avoid inhalation of vapors/aerosols.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR) for this compound derivatives?

- Methodological Answer : Contradictions may arise from tautomerism (oxime ↔ nitroso) or impurities. Strategies include:

- Variable-temperature NMR : To detect tautomeric equilibria by observing peak coalescence at elevated temperatures.

- Computational modeling : Compare experimental spectra with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .

- Chromatographic separation : Use preparative HPLC to isolate tautomers or byproducts for individual analysis .

Q. What experimental designs are optimal for studying the biological activity of this compound, such as antimicrobial or receptor-binding effects?

- Methodological Answer :

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative strains, with controls (e.g., ampicillin) .

- Receptor binding : Radioligand displacement assays (e.g., for nicotinic acetylcholine receptors) using [³H]-epibatidine .

- Structure-activity relationships (SAR) : Synthesize analogs with varied substituents (e.g., halogenation at pyridine positions) to correlate activity with electronic/steric effects .

Q. How can computational methods predict the reactivity and stability of this compound in drug design?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzyme active sites) .

- QM/MM simulations : To study reaction pathways (e.g., hydrolysis of oxime bonds) under physiological conditions.

- ADMET prediction : Tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Methodological Answer :

- Solvent screening : Test polar (ethanol/water) vs. non-polar (hexane/toluene) systems for crystal growth.

- Additives : Use seeding or co-crystallization agents (e.g., crown ethers) to stabilize lattice formation.

- Low-temperature data collection : Reduces thermal motion, improving resolution (e.g., at 100 K with liquid nitrogen) .

Data Analysis and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility of this compound studies?

- Methodological Answer : Adhere to Beilstein Journal guidelines:

- Detailed protocols : Specify reaction times, temperatures, and purification steps (e.g., "refluxed at 80°C for 12 h").

- Supporting information : Include raw spectral data (NMR/IR/MS) and crystallographic CIF files .

- Batch-to-batch validation : Report yields and purity metrics for ≥3 independent syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.